2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide
描述
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the "target compound") features a thiazole core substituted with a urea linkage (derived from 3-chlorophenyl carbamoyl) and an acetamide group connected to a 4-isopropylphenyl moiety. Its structure combines key pharmacophores:
- Thiazole ring: Known for antimicrobial, anti-inflammatory, and kinase inhibitory activities .
- 4-Isopropylphenyl: A lipophilic substituent that may influence membrane permeability and pharmacokinetics .
Synthetic routes for analogous thiazole-acetamide derivatives often involve coupling reactions, such as diazonium salt-mediated thiazole formation (e.g., 94–95% yields in ) , followed by acetylation or urea linkage introduction.
属性
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13(2)14-6-8-16(9-7-14)23-19(27)11-18-12-29-21(25-18)26-20(28)24-17-5-3-4-15(22)10-17/h3-10,12-13H,11H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTJHJZAKYTHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide, also known as F042-0989, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with α-halo ketones or carboxylic acids. Specific methodologies for synthesizing 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide have been documented in literature, focusing on optimizing yields and purity.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of thiazole derivatives. The compound has shown promising activity against various strains of bacteria and fungi. Notably, thiazole compounds have been reported to exhibit significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium:
| Compound | Activity | Reference |
|---|---|---|
| F042-0989 | Inhibitory against MRSA | |
| F042-0989 | Active against drug-resistant Candida strains |
The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
The anticancer potential of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide has also been investigated. In vitro studies indicate that this compound exhibits selective cytotoxicity towards various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 25.0 | Moderate inhibition |
| Caco-2 (Colon Cancer) | 15.0 | Significant inhibition |
These results suggest that the compound may target specific pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
The thiazole moiety is crucial for the biological activity of these compounds. Modifications on the phenyl ring and substitutions on the thiazole can significantly alter their potency. For example:
- Substituents such as methyl or chloro groups enhance activity.
- The presence of an amide group is essential for maintaining biological effectiveness.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives for their antimicrobial activity against clinical isolates. The results demonstrated that compounds similar to F042-0989 exhibited potent effects against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, including F042-0989. The study highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways, marking it as a candidate for further development in cancer therapy .
相似化合物的比较
Structural Analogues and Substituent Effects
The target compound’s activity and properties can be contextualized against structurally related acetamide-thiazole derivatives:
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide ()
- Key differences : Cyclohexyl urea and trifluoromethylphenyl groups.
- Cyclohexyl urea may confer steric hindrance, altering binding pocket interactions .
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
- Key differences: Triazole ring and phenoxyphenyl group.
- Impact: The triazole’s planar structure vs. thiazole’s aromaticity may affect π-π stacking in biological targets. Phenoxy groups enhance metabolic stability but may reduce solubility .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
- Key differences : Naphthalene and chloro-fluorophenyl groups.
- Impact :
Antimicrobial Activity
- Target compound : Pending evaluation, but structurally similar to ’s derivatives (e.g., 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides), which showed significant antifungal activity against Candida parapsilosis (MIC: 2–8 µg/mL) .
- Key contrast: The target compound’s urea group may improve hydrogen bonding vs.
Enzyme Inhibition
- ’s thiazole derivatives exhibited weak acetylcholinesterase (AChE) inhibition (IC50 > 100 µM), likely due to bulky substituents hindering active-site access. The target compound’s isopropyl group may similarly limit AChE affinity but could optimize selectivity for other targets (e.g., kinases) .
Physicochemical and Pharmacokinetic Properties
- Toxicity Considerations: highlights that cyanoacetamide derivatives may have uncharacterized toxicological profiles, emphasizing the need for detailed safety studies on the target compound .
Computational and Structural Insights
- Docking Studies : AutoDock4 () simulations suggest the isopropyl group in the target compound occupies hydrophobic pockets in enzyme active sites more effectively than bulkier groups (e.g., cyclohexyl in ) .
- Electron Density Analysis : Multiwfn () could reveal charge distribution differences; the 3-chlorophenyl group’s electron-withdrawing nature may polarize the thiazole ring, enhancing electrophilic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
